- Bio-inspired surfactants capable of generating plant volatiles, Soft Matter, 2015, 11(15), 3076-3082
Cas no 40716-66-3 (trans-nerolidol)
trans-nerolidol Chemical and Physical Properties
Names and Identifiers
-
- trans-nerolidol
- Nerolidol
- NEROLIDOL, trans-(AS)
- (E)-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol,trans-3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol
- 3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- trans-1-Cyclohexyl-2,3-dibenzoyl-aziridin
- trans-N-Cyclohexyl-2,3-dibenzoyl-aziridin
- (6E)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol
- 3-Hydroxy-3,7,11-trimethyl-1,6,10-dodecatriene
- [ "trans-Nerolidol", " (E)-Nerolidol" ]
-
- MDL: MFCD00008911
- Inchi: InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+
- InChI Key: FQTLCLSUCSAZDY-SDNWHVSQSA-N
- SMILES: C=CC(C)(CC/C=C(\C)/CCC=C(C)C)O
Computed Properties
- Exact Mass: 222.19800
- Monoisotopic Mass: 222.198
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
- Topological Polar Surface Area: 20.2A^2
Experimental Properties
- Color/Form: Oil
- Density: 0.876 g/mL at 25 °C(lit.)
- Boiling Point: 145-146 °C/12 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.479(lit.)
- PSA: 20.23000
- LogP: 4.39630
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
- Merck: 13,6501
- Specific Rotation: +13.0° - +17.0° (c=1, MeOH)
- Color/Form: 2000 μg/mL in methanol
trans-nerolidol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:−20°C
trans-nerolidol Customs Data
- HS CODE:2905290000
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
trans-nerolidol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04610590-50MG |
trans-nerolidol |
40716-66-3 | 50mg |
¥5393.18 | 2024-12-24 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 18143-100MG-F |
trans-nerolidol |
40716-66-3 | 100mg |
¥979.42 | 2023-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM40742 |
trans-Nerolidal solution |
40716-66-3 | certified reference material, 2000μg/mL in methanol, ampule of 1mL | 1ML |
¥1373.29 | 2022-02-22 | |
| abcr | AB167689-1 g |
trans-Nerolidol, 95%; . |
40716-66-3 | 95% | 1 g |
€61.80 | 2023-07-20 | |
| abcr | AB167689-5 g |
trans-Nerolidol, 95%; . |
40716-66-3 | 95% | 5 g |
€78.00 | 2023-07-20 | |
| abcr | AB167689-25 g |
trans-Nerolidol, 95%; . |
40716-66-3 | 95% | 25 g |
€94.20 | 2023-07-20 | |
| abcr | AB167689-100 g |
trans-Nerolidol, 95%; . |
40716-66-3 | 95% | 100 g |
€186.60 | 2023-07-20 | |
| abcr | AB167689-500 g |
trans-Nerolidol, 95%; . |
40716-66-3 | 95% | 500g |
€474.50 | 2021-09-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43880-20mg |
Nerolidol |
40716-66-3 | 20mg |
¥298.0 | 2021-09-08 | ||
| Ambeed | A808728-5g |
(E)-3,7,11-Trimethyldodeca-1,6,10-trien-3-ol |
40716-66-3 | 95% | 5g |
$6.00 | 2021-07-07 |
trans-nerolidol Production Method
Production Method 1
trans-nerolidol Preparation Products
- alpha-Bisabolol (515-69-5)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (E,Z)- (28973-98-0)
- (Z,E)-α-Farnesene (26560-14-5)
- Cyclohexene, 1-methyl-4-(5-methyl-1-methylene-4-hexen-1-yl)- (4891-79-6)
- Cyclohexene,4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- (17627-44-0)
- Bicyclo[3.1.1]hept-2-ene,2,6-dimethyl-6-(4-methyl-3-penten-1-yl)- (17699-05-7)
- (Z)-β-Farnesene (28973-97-9)
- (2Z)-1-(acetyloxy)-3,7-dimethylocta-2,6-dien-1-olate (91050-14-5)
- cis-Nerolidol (3790-78-1)
- Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate (89-49-6)
- (E)-β-Farnesene (18794-84-8)
- trans-nerolidol (40716-66-3)
- α-Farnesene (>80%) (502-61-4)
- 1,3,6,10-Dodecatetraene, 3,7,11-trimethyl-, (Z,Z)- (28973-99-1)
trans-nerolidol Suppliers
trans-nerolidol Related Literature
-
Ya Wen,Jing Nie,Zu-Guang Li,Xin-Yi Xu,Dan Wei,Maw-Rong Lee Anal. Methods 2014 6 3345
-
Yi-Sheng He,Wei Sun,Bi-Ying Zhang,Ling-Hui Xu,Jie Yang,Wen Gao,Lian-Wen Qi,Ping Li,Xiao-Dong Wen Anal. Methods 2016 8 785
-
Seulah Lee,Joo Chan Lee,Lalita Subedi,Kyo Hee Cho,Sun Yeou Kim,Hyun-Ju Park,Ki Hyun Kim RSC Adv. 2019 9 33957
-
Probir Kumar Ojha,Kunal Roy RSC Adv. 2018 8 4750
-
Camila G. Vieira,Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2015 5 960
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids
- Natural Products and Extracts Plant Extracts Plant based Thecocarpus carvifolius
- Sesquiterpenoids
Additional information on trans-nerolidol
Trans-Nerolidol: A Comprehensive Overview
Trans-nerolidol, also known as (E)-nerolidol, is a naturally occurring sesquiterpene alcohol with the CAS number 40716-66-3. It is a key compound found in various plant species, particularly in citrus fruits, lemongrass, and other aromatic plants. This compound has gained significant attention in recent years due to its versatile applications in the fields of perfumery, food additives, and traditional medicine. The growing interest in trans-nerolidol is driven by its unique fragrance profile and potential health benefits, as supported by recent scientific studies.
The chemical structure of trans-nerolidol consists of a sesquiterpene skeleton with a hydroxyl group, contributing to its characteristic aroma and biological activity. Its molecular formula is C15H24O, and it exists as one of the two geometric isomers of nerolidol—namely, the trans (E) and cis (Z) forms. The trans configuration is more commonly found in nature and is associated with a fresher, more floral scent compared to its cis counterpart.
Trans-nerolidol's presence in natural products has made it a valuable ingredient in the fragrance industry. It is widely used in perfumes, cosmetics, and personal care products due to its pleasant odor and ability to enhance the overall sensory experience. Recent advancements in extraction techniques, such as supercritical fluid chromatography (SFC), have enabled the efficient isolation of trans-nerolidol from plant sources, ensuring its availability for commercial applications.
Beyond its aromatic properties, trans-nerolidol has shown promising bioactivity in various biological systems. Studies have demonstrated its potential as an anti-inflammatory agent, which could be attributed to its ability to modulate inflammatory pathways such as NF-kB and COX-2 enzymes. Additionally, research into its antioxidant properties suggests that trans-nerolidol may play a role in protecting cells from oxidative stress, making it a candidate for use in functional foods and nutraceuticals.
The cosmetic industry has also embraced trans-nerolidol for its skin-soothing properties. Recent clinical trials have indicated that it can improve skin barrier function and reduce irritation caused by harsh environmental factors. This makes it an ideal component for formulations targeting sensitive or dry skin types.
In terms of food applications, trans-nerolidol's flavor-enhancing qualities have led to its use as a natural flavoring agent in beverages, confectioneries, and savory dishes. Its ability to mimic citrus notes without synthetic additives aligns with the growing consumer demand for clean-label products.
The global market for (E)- Nerolidol-derived products is expanding rapidly, driven by increasing consumer awareness of natural ingredients and their benefits. According to recent market analyses, the demand for high-quality trans-nerolidol extracts is expected to grow at a compound annual growth rate (CAGR) of over 5% from 2023 to 2030.
In conclusion, (E)- Nerolidol, or trans-nerolidol (CAS No: 40716-66-3), stands out as a multifaceted natural compound with applications across diverse industries. Its unique fragrance profile combined with emerging evidence of health benefits positions it as a valuable asset in modern product development strategies.
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